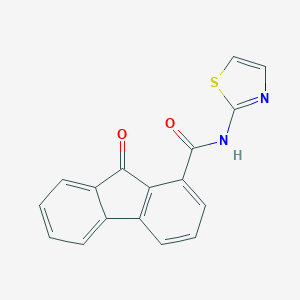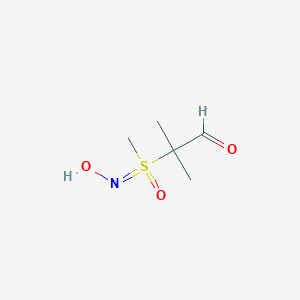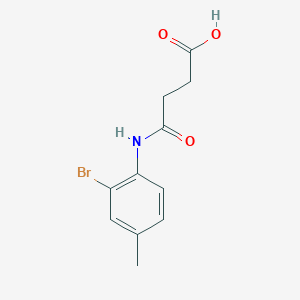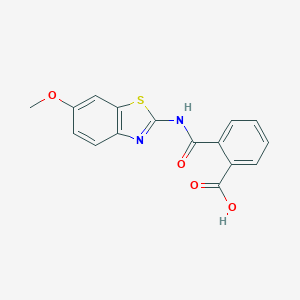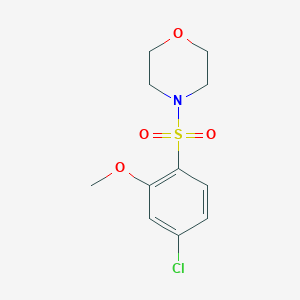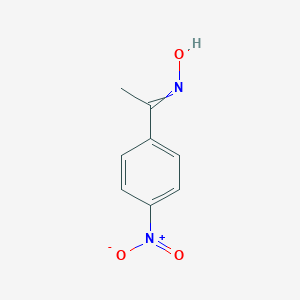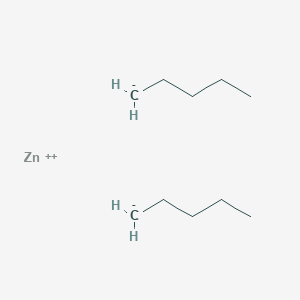
Dipentylzinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentylzinc is an organometallic compound that has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and catalysis. This compound is a colorless liquid that is highly reactive and has a strong odor. Dipentylzinc is commonly used as a reagent in organic chemistry for the synthesis of complex organic molecules.
Scientific Research Applications
Dipentylzinc has been widely used in scientific research for its potential applications in organic synthesis, materials science, and catalysis. In organic synthesis, dipentylzinc is used as a reagent for the synthesis of complex organic molecules such as natural products and pharmaceuticals. In materials science, dipentylzinc has been used to synthesize metal-organic frameworks (MOFs) and other porous materials. In catalysis, dipentylzinc has been used as a catalyst for various reactions such as cross-coupling reactions, addition reactions, and reduction reactions.
Mechanism of Action
The mechanism of action of dipentylzinc in organic synthesis and catalysis is based on its ability to act as a nucleophile and a Lewis acid. As a nucleophile, dipentylzinc can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. As a Lewis acid, dipentylzinc can coordinate with other molecules and activate them for further reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dipentylzinc. However, it is known that dipentylzinc is highly reactive and can react with water and air, leading to the formation of toxic byproducts such as hydrogen gas and zinc oxide. Therefore, it is important to handle dipentylzinc with caution and in a well-ventilated area.
Advantages and Limitations for Lab Experiments
The advantages of using dipentylzinc in lab experiments include its high reactivity, selectivity, and versatility. Dipentylzinc can be used as a reagent for various reactions, including cross-coupling reactions, addition reactions, and reduction reactions. However, dipentylzinc is highly reactive and can react with air and water, leading to the formation of unwanted byproducts. Therefore, it is important to handle dipentylzinc with care and in a well-ventilated area.
Future Directions
There are several future directions for the use of dipentylzinc in scientific research. One direction is to explore its potential applications in the synthesis of new materials such as MOFs and other porous materials. Another direction is to investigate its potential as a catalyst for new reactions and to optimize its catalytic activity. Additionally, there is potential for the use of dipentylzinc in biomedical applications, such as drug delivery and imaging. Further research is needed to fully explore the potential of dipentylzinc in these areas.
Conclusion:
In conclusion, dipentylzinc is a highly reactive organometallic compound that has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and catalysis. Dipentylzinc has been used as a reagent for the synthesis of complex organic molecules, as a catalyst for various reactions, and as a precursor for the synthesis of new materials. While dipentylzinc has many advantages, it is important to handle it with caution due to its highly reactive nature. Future research directions include exploring its potential in the synthesis of new materials, as a catalyst for new reactions, and in biomedical applications.
Synthesis Methods
The synthesis of dipentylzinc can be achieved by reacting pentylmagnesium bromide with zinc chloride in diethyl ether. The reaction is usually carried out at low temperatures (-78°C) to prevent the formation of unwanted side products. The resulting dipentylzinc can be purified by distillation under reduced pressure.
properties
CAS RN |
14402-93-8 |
|---|---|
Product Name |
Dipentylzinc |
Molecular Formula |
C10H22Zn |
Molecular Weight |
207.7 g/mol |
IUPAC Name |
zinc;pentane |
InChI |
InChI=1S/2C5H11.Zn/c2*1-3-5-4-2;/h2*1,3-5H2,2H3;/q2*-1;+2 |
InChI Key |
XMDFGRGFVRKBKS-UHFFFAOYSA-N |
SMILES |
CCCC[CH2-].CCCC[CH2-].[Zn+2] |
Canonical SMILES |
CCCC[CH2-].CCCC[CH2-].[Zn+2] |
synonyms |
Dipentylzinc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
